2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole scaffold with chloro and methyl substituents. Its structure includes a benzamide group linked to a dihydrobenzothiazole ring, which is stabilized by intramolecular hydrogen bonding and π-conjugation. This compound shares structural motifs with bioactive molecules, particularly those targeting neurological and metabolic disorders, as seen in analogs with benzothiazole cores .
Properties
IUPAC Name |
2-chloro-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-19-13-11(17)7-4-8-12(13)21-15(19)18-14(20)9-5-2-3-6-10(9)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUBODPTCDHJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a benzothiazole structure, similar to this compound, exhibit antimicrobial properties. The presence of the benzothiazole moiety is associated with the inhibition of various pathogens, making it a candidate for developing new antimicrobial agents .
Anti-cancer Properties
Several studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound's unique structure may enhance its efficacy against specific cancer types by targeting cellular pathways involved in proliferation and survival .
Acetylcholinesterase Inhibition
The compound has potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated significant inhibitory activity against acetylcholinesterase, suggesting that this compound may also be effective in enhancing cognitive function by increasing acetylcholine levels in the brain .
The biological activities of 2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group in the compound is known for inhibiting enzymes like carbonic anhydrase, which could affect metabolic pathways.
- Cellular Apoptosis Induction : The structural components may interact with cell signaling pathways to promote apoptosis in malignant cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of benzothiazole derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests a promising avenue for further development as an antimicrobial agent .
Case Study 2: Neuroprotective Effects
In vitro assays demonstrated that compounds with similar structures inhibited acetylcholinesterase effectively. One derivative showed an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in treating Alzheimer's disease . This highlights the relevance of benzothiazole derivatives in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Substituent Diversity in Benzothiazole Derivatives
The target compound’s benzothiazole ring is substituted at the 3-methyl and 4-chloro positions, influencing electronic and steric properties. Key analogs include:
Key Observations :
- Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., ) exhibit higher polarity, favoring solubility and metabolic stability .
Molecular Interactions and Stability
Hydrogen Bonding and π-π Stacking
- Target Compound : Likely forms N–H⋯O/N hydrogen bonds between the benzamide and benzothiazole moieties, similar to and .
- 4-Methoxy Analogue () : Stabilized by N–H⋯N hydrogen bonds (R²²(8) motif) and O–CH₃⋯π interactions (3.43 Å) .
- Pyrazol-4-yl Derivatives () : Exhibit strong electrostatic stabilization via hydrogen bonds, confirmed by DFT calculations .
Biological Activity
The compound 2-chloro-N-[(2E)-4-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H20ClN3O3S2 , with a molecular weight of approximately 438.0 g/mol . It features a benzamide structure with chloro and thiazole substituents, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that benzamide derivatives possess strong antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Cytotoxic Effects : The cytotoxicity of related compounds has been evaluated in vitro. For example, certain benzamide derivatives have been tested against human cancer cell lines, revealing varying degrees of cytotoxicity that suggest potential as anticancer agents .
- Photosynthetic Inhibition : Some studies have explored the inhibition of photosynthetic electron transport in chloroplasts by similar compounds. This activity is particularly relevant for herbicidal applications .
Antimicrobial Activity
A study investigating the spectrum of biological activity of benzamide derivatives reported that several compounds exhibited activity comparable to established antibiotics like isoniazid and ciprofloxacin. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways .
Cytotoxicity Assessment
In a cytotoxicity study involving human embryonic kidney cells (HEK-293), it was found that certain derivatives had low toxicity levels while still maintaining effective antimicrobial properties. This balance is crucial for developing safe therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that the presence of specific functional groups significantly influences biological activity. For instance, the chloro substitutions enhance lipophilicity and improve interaction with biological targets .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
